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Compound of Interest

Compound Name:
5-(Piperidin-4-yl)pyrimidine

hydrochloride

Cat. No.: B8117114

Get Quote

In the landscape of modern medicinal chemistry, the 5-(piperidin-4-yl)pyrimidine moiety stands

as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for

a diverse array of biological targets. This scaffold is defined by a specific carbon-carbon (C5–

C4') bond connecting an aromatic pyrimidine ring to a saturated piperidine ring.[1]

Unlike its N-linked congeners (e.g., 4-aminopiperidine-pyrimidines), the C-linked 5-(piperidin-4-

yl)pyrimidine offers a unique geometric vector. The pyrimidine ring typically serves as a planar,

electron-deficient aromatic anchor (often mimicking the adenine ring of ATP), while the

piperidine ring provides a solubilizing, three-dimensional aliphatic handle that can project into

solvent-exposed regions or interact with specific acidic residues (e.g., Asp or Glu) via its basic

nitrogen.

Key Structural Advantages:

Vectorial Geometry: The C5-attachment orients substituents at the C2 and C4/6 positions of

the pyrimidine into distinct pockets, ideal for fragment-based drug design (FBDD).

Physicochemical Balance: The combination of the lipophilic aromatic ring and the

hydrophilic, basic piperidine optimizes LogD and aqueous solubility.
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Metabolic Stability: The C-C bond is generally more metabolically robust than labile C-N or

C-O linkers found in other scaffolds.

Structural Biology & Medicinal Chemistry
The utility of this scaffold is best understood through its interaction modes with two primary

target classes: Kinases and Poly(ADP-ribose) polymerases (PARPs).

A. Kinase Inhibition: The Hinge-Solvent Interface
In ATP-competitive kinase inhibitors, the pyrimidine ring often functions as the "hinge binder."

Hinge Region: The N1 and C2-substituents of the pyrimidine form hydrogen bonds with the

kinase hinge region (backbone NH and CO).

Solvent Front: The 5-(piperidin-4-yl) group projects the basic amine toward the solvent front

or the ribose-binding pocket. This positioning allows the piperidine nitrogen to form salt

bridges with conserved acidic residues (e.g., the catalytic aspartate), significantly boosting

potency and selectivity.

B. PARP14 Inhibition: A Case in Selectivity
Recent studies have highlighted 5-(piperidin-4-yl)pyrimidine derivatives as potent inhibitors of

PARP14, a mono-ADP-ribosyltransferase implicated in cancer and inflammation.[1] Here, the

scaffold acts as an anchor, with the piperidine nitrogen engaging in critical hydrogen bonding

networks that differentiate PARP14 from other PARP isoforms.

Visualization: Pharmacophore Interaction Model
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Figure 1: Pharmacophore interaction model showing the dual role of the scaffold in kinase

binding: Hinge interaction (Pyrimidine) and Solvent/Ionic interaction (Piperidine).[2][3]

Synthetic Methodologies
The construction of the 5-(piperidin-4-yl)pyrimidine scaffold relies heavily on palladium-

catalyzed cross-coupling reactions. The most robust and widely adopted method is the Suzuki-

Miyaura Coupling.

Primary Route: Suzuki-Miyaura Cross-Coupling
This route allows for the convergent assembly of the scaffold using commercially available

building blocks.

Retrosynthetic Analysis:

Disconnection: C5(Pyrimidine) – C4(Piperidine).[1]

Synthons: 5-Halopyrimidine (Electrophile) + Piperidin-4-ylboronate (Nucleophile).

Reaction Scheme:

Starting Materials: 5-Bromo-2,4-dichloropyrimidine (or substituted variants) and tert-butyl 4-

(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate.

Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.

Base: K₂CO₃ or Cs₂CO₃.

Solvent: 1,4-Dioxane/Water or DME/Water.

Synthetic Workflow Diagram
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Figure 2: Step-wise synthetic workflow for accessing the 5-(piperidin-4-yl)pyrimidine core.

Experimental Protocol: Synthesis of tert-Butyl 4-(2-
chloropyrimidin-5-yl)piperidine-1-carboxylate
This protocol describes a validated method for coupling the rings while leaving the C2-position

of the pyrimidine available for further functionalization (e.g., S_NAr reactions).
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Reagents:

5-Bromo-2-chloropyrimidine (1.0 eq)

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 eq)

Pd(dppf)Cl₂·CH₂Cl₂ complex (0.05 eq)

Potassium Carbonate (K₂CO₃) (2.0 eq)

1,4-Dioxane / Water (4:1 ratio)

Procedure:

Setup: In a microwave vial or round-bottom flask, combine the 5-bromo-2-chloropyrimidine

and the boronate ester.

Solvent & Base: Add 1,4-dioxane and the aqueous solution of K₂CO₃. Degas the mixture by

bubbling nitrogen for 10 minutes.

Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly to minimize air exposure. Seal the

vessel under nitrogen.

Reaction: Heat the mixture to 80–90 °C for 4–12 hours (or 100 °C for 30 min in a microwave

reactor). Monitor by LC-MS for the disappearance of the bromide.

Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine.

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Purification: Purify the residue via flash column chromatography (SiO₂, Hexane/EtOAc

gradient) to yield the N-Boc protected intermediate.

Data Interpretation:

1H NMR: Look for the characteristic pyrimidine protons (singlet or two doublets around 8.5–

9.0 ppm) and the piperidine multiplets (1.5–4.2 ppm).

Yield: Typical yields range from 60% to 85%.
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Case Studies & Applications
Compound / Class Target Role of Scaffold Key Insight

PARP14 Inhibitors PARP14 Core Scaffold

The piperidine moiety

fits into the ribose-

binding pocket,

providing isoform

selectivity over

PARP1.

Kinase Inhibitors EGFR / CDK Hinge Binder

Pyrimidine binds ATP

site; piperidine

improves solubility

and targets solvent-

exposed residues.

GPR119 Agonists GPR119
Linker/Pharmacophor

e

The scaffold mimics

the metabolic stability

of biaryl systems while

adding basicity for

receptor activation.

Technical Insight: In the development of PARP14 inhibitors, the 1-methylpiperidin-4-yl

substitution on the pyrimidine ring was crucial.[1] The basic nitrogen interacts with the protein

backbone, while the pyrimidine ring stacks between aromatic residues (Tyr/Phe) in the active

site.

Future Outlook
The 5-(piperidin-4-yl)pyrimidine scaffold is evolving beyond simple inhibition.

PROTAC Linkers: The piperidine nitrogen offers an ideal attachment point for linkers in

Proteolysis Targeting Chimeras (PROTACs), allowing the pyrimidine "warhead" to bind the

target protein while the linker extends to the E3 ligase.

Covalent Inhibitors: Functionalization of the piperidine ring with acrylamides allows for the

targeting of non-catalytic cysteines, converting reversible binders into irreversible inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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